molecular formula C11H13F2N B13562544 2-(4-Cyclopropylphenyl)-2,2-difluoroethan-1-amine

2-(4-Cyclopropylphenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13562544
M. Wt: 197.22 g/mol
InChI Key: XGXMTARRQGQECA-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylphenyl)-2,2-difluoroethan-1-amine is an organic compound with a unique structure that includes a cyclopropyl group attached to a phenyl ring, which is further connected to a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylphenyl)-2,2-difluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylphenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

2-(4-Cyclopropylphenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity or receptor binding. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylphenyl derivatives: These compounds share the cyclopropylphenyl moiety but differ in other functional groups.

    Difluoroethanamine derivatives: These compounds share the difluoroethanamine moiety but differ in other substituents.

Uniqueness

2-(4-Cyclopropylphenyl)-2,2-difluoroethan-1-amine is unique due to the combination of the cyclopropylphenyl and difluoroethanamine moieties, which confer specific chemical and physical properties that may not be present in other similar compounds .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

2-(4-cyclopropylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C11H13F2N/c12-11(13,7-14)10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7,14H2

InChI Key

XGXMTARRQGQECA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(CN)(F)F

Origin of Product

United States

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